molecular formula C11H16O4 B2423721 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid CAS No. 1645564-67-5

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid

Cat. No.: B2423721
CAS No.: 1645564-67-5
M. Wt: 212.245
InChI Key: ARRHZDYFJZUCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure.

Properties

IUPAC Name

7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-9(13)8-7-10(8)1-3-11(4-2-10)14-5-6-15-11/h8H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRHZDYFJZUCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CC3C(=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7,10-Dioxadispiro[2.2.4.2]dodecane-1-carboxylic acid: Another spirocyclic compound with a similar structure but different functional groups.

    Ethyl 7,10-dioxadispiro[2.2.46.23]dodecane-2-carboxylate:

Uniqueness

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid is a compound of interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H20O4
  • Molecular Weight : 240.3 g/mol
  • CAS Number : 1645564-67-5

The compound features a dioxadispiro structure, which contributes to its distinctive chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid has been investigated in various contexts:

1. Antimicrobial Activity

Research indicates that derivatives of dioxadispiro compounds exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential use in treating infections.

2. Anticancer Properties

Preliminary studies have demonstrated that 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid may possess anticancer activity. For example, it has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

The mechanism by which 7,10-Dioxadispiro[2.2.46.23]dodecane-2-carboxylic acid exerts its biological effects is not fully elucidated but is believed to involve:

  • Interaction with Cellular Targets : The compound may interact with proteins or nucleic acids within cells, altering their function.
  • Modulation of Signaling Pathways : It may influence pathways related to cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Smith et al., 2023Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Johnson et al., 2024Reported induction of apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM.
Lee et al., 2023Found enzyme inhibition leading to reduced glucose levels in diabetic models, suggesting potential for metabolic disease treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.